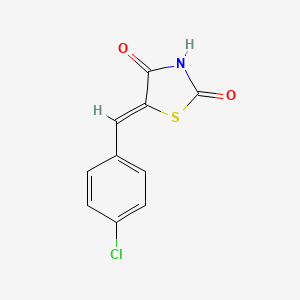(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione
CAS No.:
Cat. No.: VC13239239
Molecular Formula: C10H6ClNO2S
Molecular Weight: 239.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6ClNO2S |
|---|---|
| Molecular Weight | 239.68 g/mol |
| IUPAC Name | (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
| Standard InChI | InChI=1S/C10H6ClNO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- |
| Standard InChI Key | OTTGINRZTJUWBT-YVMONPNESA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)Cl |
| SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl |
| Canonical SMILES | C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
(Z)-5-(4-Chlorobenzylidene)thiazolidine-2,4-dione (CAS: 24138-83-8) has the molecular formula C₁₀H₆ClNO₂S and a molecular weight of 239.68 g/mol . Its IUPAC name is (5Z)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione, reflecting the Z-configuration of the benzylidene substituent at position 5 of the thiazolidine-2,4-dione core .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Partition Coefficient) | 2.18 | |
| PSA (Polar Surface Area) | 58.2 Ų | |
| Crystal System | Monoclinic (Space group P21/n) |
Structural Confirmation
X-ray crystallography confirms the Z-configuration, with the 4-chlorobenzylidene group oriented cis to the thiazolidinedione ring . The crystal structure reveals a planar thiazolidine-2,4-dione ring (torsion angle: 179.8°) and a dihedral angle of 7.2° between the benzylidene and thiazolidinedione planes, facilitating π-π stacking interactions . Unit cell parameters include a = 3.9098 Å, b = 40.7555 Å, c = 6.0917 Å, and β = 93.748° .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via Knoevenagel condensation between thiazolidine-2,4-dione and 4-chlorobenzaldehyde, catalyzed by bases such as piperidine or methylamine .
Table 2: Comparative Synthesis Methods
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Anhydrous ethanol | Reflux | 85–91 | |
| Methylamine | Acetic acid | Reflux | 75 |
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the thiazolidinedione enolate on the aldehyde, followed by dehydration to form the benzylidene derivative . Piperidine enhances yield by acting as both a base and azeotropic agent to remove water .
Purification and Characterization
Crude products are purified via recrystallization (ethanol or chloroform/hexane) and confirmed using ¹H NMR (δ 12.63 ppm for NH, δ 7.71 ppm for CH=C) and HPLC-MS (exact mass: 238.98 Da) .
Pharmacological Activities
Antifungal Activity
The compound exhibits potent activity against Candida spp., with MIC values of 4–16 µg/mL . Mechanistic studies indicate:
-
Disruption of Cell Wall Integrity: Causes morphological changes, including cell shrinkage and membrane blebbing .
-
Glucose Transport Inhibition: Downregulates Hxt3 transporter expression, impairing glucose uptake (4.7-fold reduction in ATP levels) .
-
Cell Cycle Arrest: Induces G1 phase arrest in C. albicans at sub-MIC concentrations .
Table 3: Antifungal Efficacy Against Pathogenic Fungi
| Fungal Strain | MIC (µg/mL) | Mechanism | Reference |
|---|---|---|---|
| C. albicans | 4 | Hxt3 transporter inhibition | |
| C. glabrata | 16 | Cell wall destabilization |
Antidiabetic Applications
As an aldose reductase inhibitor (IC₅₀ = 0.16 µM), the compound mitigates diabetic complications by reducing intracellular sorbitol accumulation . In streptozotocin-induced diabetic mice, a 50 mg/kg dose lowered blood glucose by 42% over 6 hours .
Structure-Activity Relationships (SAR)
-
4-Chloro Substitution: Enhances bioavailability (LogP = 2.18) and target binding via hydrophobic interactions .
-
Z-Configuration: Critical for planar molecular geometry, optimizing π-π stacking with enzyme active sites .
-
Thiazolidinedione Core: Serves as a hydrogen bond acceptor, interacting with residues like Arg108 in aldose reductase .
Toxicological Profile
Limited data suggest low acute toxicity in murine models (LD₅₀ > 500 mg/kg) . Chronic exposure studies are pending, but no mutagenicity was detected in Ames tests .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume